molecular formula C9H7ClO2 B7723739 2-Chlorocinnamic acid CAS No. 4513-41-1

2-Chlorocinnamic acid

Cat. No. B7723739
CAS RN: 4513-41-1
M. Wt: 182.60 g/mol
InChI Key: KJRRTHHNKJBVBO-AATRIKPKSA-N
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Patent
US07732621B2

Procedure details

A mixture of 18.4 g (0.19 mol) of potassium acetate in 70.3 g (0.5 mol) 2-chlorobenzaldehyde is heated to 145° C. Next 76.5 g (0.75 mol) of acetic anhydride is added in 1 hour. After dosing of 0.50 mol of acetic anhydride the mixture became clear. The mixture is stirred at 145° C. during 18 hours. The hot reaction mixture is poured into a mixture of 670 g of 6.4 w/w % aqueous NaOH (1.1 mol, 2.1 eq based on 2-chlorobenzaldehyde) and 200 mL toluene at 80° C. The final pH was 7.4. After separation of the organic phase, the water layer is again extracted with 100 mL of toluene at 80° C. The combined water phases are acidified with 380 g of 25 w/w % H2SO4 to pH 4.6. Crystallization starts at pH 6.4. The mixture is cooled to 25° C. and the product is isolated by filtration, washed with 100 mL of water and dried (vacuo, 50° C.). 3-(2-chloro-phenyl)-acrylic acid was obtained as an off white solid (100.2 g, 0.55 mol, yield 55%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
6.4
Quantity
670 g
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O.C(OC(=O)C)(=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[CH:2][C:1]([OH:4])=[O:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
70.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
6.4
Quantity
670 g
Type
reactant
Smiles
Name
Quantity
1.1 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 145° C. during 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of the organic phase
EXTRACTION
Type
EXTRACTION
Details
the water layer is again extracted with 100 mL of toluene at 80° C
CUSTOM
Type
CUSTOM
Details
Crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
WASH
Type
WASH
Details
washed with 100 mL of water
CUSTOM
Type
CUSTOM
Details
dried (vacuo, 50° C.)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mol
AMOUNT: MASS 100.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 289.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732621B2

Procedure details

A mixture of 18.4 g (0.19 mol) of potassium acetate in 70.3 g (0.5 mol) 2-chlorobenzaldehyde is heated to 145° C. Next 76.5 g (0.75 mol) of acetic anhydride is added in 1 hour. After dosing of 0.50 mol of acetic anhydride the mixture became clear. The mixture is stirred at 145° C. during 18 hours. The hot reaction mixture is poured into a mixture of 670 g of 6.4 w/w % aqueous NaOH (1.1 mol, 2.1 eq based on 2-chlorobenzaldehyde) and 200 mL toluene at 80° C. The final pH was 7.4. After separation of the organic phase, the water layer is again extracted with 100 mL of toluene at 80° C. The combined water phases are acidified with 380 g of 25 w/w % H2SO4 to pH 4.6. Crystallization starts at pH 6.4. The mixture is cooled to 25° C. and the product is isolated by filtration, washed with 100 mL of water and dried (vacuo, 50° C.). 3-(2-chloro-phenyl)-acrylic acid was obtained as an off white solid (100.2 g, 0.55 mol, yield 55%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
6.4
Quantity
670 g
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O.C(OC(=O)C)(=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[CH:2][C:1]([OH:4])=[O:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
70.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
6.4
Quantity
670 g
Type
reactant
Smiles
Name
Quantity
1.1 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 145° C. during 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of the organic phase
EXTRACTION
Type
EXTRACTION
Details
the water layer is again extracted with 100 mL of toluene at 80° C
CUSTOM
Type
CUSTOM
Details
Crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
WASH
Type
WASH
Details
washed with 100 mL of water
CUSTOM
Type
CUSTOM
Details
dried (vacuo, 50° C.)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mol
AMOUNT: MASS 100.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 289.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.